PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor, developed by Pfizer Inc. Initially, it was explored for its potential therapeutic applications in treating various nervous system disorders, including Parkinson's disease and schizophrenia. The compound is currently in the preclinical research phase, showcasing promising pharmacological properties that warrant further investigation.
The development of PF-06256142 was part of a broader effort to identify non-catechol dopamine D1 receptor agonists. This initiative aimed to create compounds that could provide improved pharmacokinetic profiles and therapeutic efficacy compared to traditional catecholamine-based drugs. The synthesis of PF-06256142 involves intricate chemical methodologies designed to enhance its selectivity and potency.
PF-06256142 is classified as a small molecule drug candidate within the category of central nervous system agents, specifically targeting dopamine receptors. Its mechanism of action as a D1 receptor agonist places it among compounds used for neurological and psychiatric conditions.
The synthesis of PF-06256142 involves several key steps aimed at constructing its unique biaryl structure, which is essential for its receptor activity. The synthetic route includes:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are typically used to monitor the progress of the synthesis and confirm the identity of the compound.
The molecular formula for PF-06256142 is C19H20N4O2, and its structure includes several notable features:
The compound exhibits a molecular weight of approximately 336.39 g/mol. Its three-dimensional conformation is critical for its interaction with the dopamine receptor, influencing both potency and selectivity.
PF-06256142 can participate in various chemical reactions that may alter its structure or functionality:
The outcomes of these reactions can lead to variations in biological activity or pharmacokinetic properties.
PF-06256142 exerts its pharmacological effects by selectively binding to and activating the dopamine D1 receptor. Upon activation, it stimulates the synthesis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.
Data from pharmacological studies indicate that PF-06256142 has high intrinsic activity at rodent D1-mediated cAMP synthesis but shows minimal intrinsic activity at β-arrestin recruitment pathways.
PF-06256142 is characterized by:
Key chemical properties include:
Relevant data from studies indicate favorable pharmacokinetic profiles, including absorption rates and metabolic stability.
PF-06256142 has potential applications primarily in scientific research related to neuropharmacology:
PF-06256142 demonstrates high selectivity for dopamine D1-like receptors (D1 and D5) over other dopamine receptor subtypes. Binding assays reveal a half-maximal effective concentration (EC₅₀) of 30–33 nM for human D1 receptor activation and an inhibitory constant (Kᵢ) of 12 nM, confirming nanomolar potency at the primary target [1] [8]. The compound exhibits >100-fold selectivity for D1 over D2, D3, and D4 receptors, with Kᵢ values exceeding 10 μM for D2-like receptors [1] [5]. This specificity is critical for minimizing off-target effects in neurological disorders.
Notably, PF-06256142 shows moderate affinity for the D5 receptor (Kᵢ = 4.8 nM), a D1-like subtype with structural homology to D1 [1]. Such cross-reactivity is pharmacologically rational given the overlapping signaling pathways of D1 and D5 receptors. Selectivity profiling against 30 additional central nervous system (CNS) targets—including G protein-coupled receptors, ion channels, and enzymes—confirmed no significant off-target interactions (e.g., <5 μM antagonism at muscarinic M1, histamine H1, and Nav1.5 channels) [1]. The human ether-à-go-go-related gene (hERG) channel inhibition (IC₅₀ ≈ 12 μM) falls outside typical therapeutic concentrations, suggesting low cardiac risk [1].
Table 1: Selectivity Profile of PF-06256142 Across Key Targets
Target | EC₅₀ (nM) | Kᵢ (nM) | Activity |
---|---|---|---|
Dopamine D1 receptor | 33 | 12 | Agonist |
Dopamine D5 receptor | - | 4.8 | Agonist |
Dopamine D2 receptor | - | >10,000 | Negligible |
Muscarinic M1 receptor | - | 4,900 | Weak antagonist |
hERG channel | - | ~12,000 | Weak inhibitor |
PF-06256142 acts as an orthosteric agonist that directly engages the dopamine-binding pocket of the D1 receptor, distinct from allosteric modulators. Orthosteric ligands bind the endogenous agonist site to directly activate receptor conformational changes, whereas allosteric modulators bind topographically distinct sites to fine-tune receptor responses to orthosteric agonists [4] [8]. Structural analysis confirms PF-06256142 occupies the orthosteric site via interactions with transmembrane helices 3, 5, and 6—similar to catecholamine agonists but without the catechol moiety [3] [8].
This orthosteric binding underlies PF-06256142’s functional selectivity. Unlike catechol agonists (e.g., dopamine, SKF-81297), which robustly recruit β-arrestin and induce receptor desensitization, PF-06256142 minimally engages β-arrestin pathways [3]. In striatal neurons, 2-hour pretreatment with catechol agonists reduces subsequent D1 responses by 40–60% due to desensitization. In contrast, PF-06256142 pretreatment causes no loss of agonist response, indicating sustained receptor functionality [3]. This bias toward Gₛ/adenylyl cyclase activation over β-arrestin pathways arises from its non-catechol structure, which alters hydrogen-bonding networks with serine residues in transmembrane domain 5 critical for arrestin coupling [3].
Table 2: Orthosteric vs. Allosteric Receptor Modulation
Property | Orthosteric Agonists (e.g., PF-06256142) | Allosteric Modulators |
---|---|---|
Binding site | Endogenous agonist pocket | Topographically distinct site |
Receptor activation | Direct | Indirect (modulates orthosteric ligand effects) |
β-arrestin recruitment | Minimal for non-catechols | Varies (PAMs, NAMs, or SAMs) |
Desensitization | Reduced for non-catechols | Context-dependent |
Selectivity | Moderate (conserved orthosteric site) | High (less conserved allosteric site) |
PF-06256142 exhibits steep dose-dependent efficacy in enhancing dopaminergic transmission. In rat striatal neurons, it stimulates cyclic adenosine monophosphate (cAMP) accumulation with an EC₅₀ of 33 nM, reaching maximal effects (Eₘₐₓ) at 100–300 nM [1] [3]. The response curve is left-shifted relative to early catechol agonists like SKF-38393, reflecting superior potency. At saturating concentrations (1 μM), PF-06256142 elevates cAMP by 90–100% of the maximal dopamine response, confirming full intrinsic activity [3].
In vivo studies demonstrate dose-responsive behavioral effects. In 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson disease, oral administration (5 mg/kg) triggers contralateral rotations—a proxy for dopaminergic restoration in the striatum. The effect persists for >6 hours and remains consistent over 3 days of dosing, indicating no tachyphylaxis [3] [5]. This sustained efficacy correlates with pharmacokinetic properties: 85% oral bioavailability, plasma half-life of 2.3 hours, and significant blood-brain barrier penetration [1]. The dose-response curve for rotational behavior is sigmoidal, with threshold effects at 1 mg/kg, maximal efficacy at 5 mg/kg, and no further gain at higher doses [1] [5].
The steepness of the dose-response curve (Hill coefficient >1) suggests positive cooperativity in receptor activation. Importantly, the absence of receptor desensitization allows repeated dosing without rightward curve shifts—unlike catechol agonists, which show diminished responses after prolonged exposure [3]. This pharmacodynamic profile supports once- or twice-daily oral dosing for neurological disorders.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4